2-CHLOROETHYLTRICHLOROSILANE
Overview
Description
2-CHLOROETHYLTRICHLOROSILANE is an organosilicon compound with the molecular formula C₂H₄Cl₄Si and a molecular weight of 197.951 g/mol . It is also known as β-chloroethyl trichlorosilane. This compound is characterized by the presence of a silicon atom bonded to three chlorine atoms and one 2-chloroethyl group. It is commonly used in various chemical reactions and industrial applications due to its reactivity and versatility.
Mechanism of Action
Target of Action
Trichloro(2-chloroethyl)silane is a chemical compound with the formula C2H4Cl4Si The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that trichlorosilane compounds can react with certain substances to form new compounds . For instance, Trichlorosilane reacts with dimethylformamide to form hypervalent hydridosilicates .
Biochemical Pathways
The reaction of trichlorosilane compounds with dimethylformamide to form hypervalent hydridosilicates suggests that it may be involved in the reduction of aldehydes to alcohols, imines to amines, and the reductive amination of aldehydes .
Result of Action
The formation of hypervalent hydridosilicates and their role in reducing aldehydes to alcohols, imines to amines, and the reductive amination of aldehydes suggest potential molecular transformations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Trichloro(2-chloroethyl)silane. For instance, target surface chemistry can exert a strong influence on the evolution of ethylene from trichlorosilane compounds . Additionally, temperature and light intensity can affect the rate of ethylene release from these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-CHLOROETHYLTRICHLOROSILANE can be synthesized through the hydrosilylation of vinyl chloride with trichlorosilane. The reaction typically involves the use of a platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, trichloro(2-chloroethyl)silane is produced by the direct chlorination of ethyltrichlorosilane. This process involves the reaction of ethyltrichlorosilane with chlorine gas in the presence of a catalyst, such as aluminum chloride, at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
2-CHLOROETHYLTRICHLOROSILANE undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in trichloro(2-chloroethyl)silane can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding silanes.
Hydrosilylation: This compound can participate in hydrosilylation reactions with alkenes to form organosilicon compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and water.
Hydrosilylation: Platinum or rhodium catalysts are commonly used in hydrosilylation reactions.
Major Products Formed
Substitution Reactions: Products include alkoxysilanes, aminosilanes, and silanols.
Hydrosilylation: Products include various organosilicon compounds, such as alkylsilanes.
Scientific Research Applications
2-CHLOROETHYLTRICHLOROSILANE has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane: Similar in structure but lacks the 2-chloroethyl group.
Chloromethyltrichlorosilane: Contains a chloromethyl group instead of a 2-chloroethyl group.
Uniqueness
2-CHLOROETHYLTRICHLOROSILANE is unique due to the presence of the 2-chloroethyl group, which imparts distinct reactivity and properties compared to other trichlorosilanes. This makes it particularly useful in specific applications, such as surface modification and the synthesis of specialized organosilicon compounds .
Properties
IUPAC Name |
trichloro(2-chloroethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl4Si/c3-1-2-7(4,5)6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPXNJHYVOVLSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064156 | |
Record name | Trichloro(2-chloroethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6233-20-1 | |
Record name | Trichloro(2-chloroethyl)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6233-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, trichloro(2-chloroethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006233201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichloro(2-chloroethyl)silane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139828 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Silane, trichloro(2-chloroethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trichloro(2-chloroethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloro(2-chloroethyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.769 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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